molecular formula C13H20N4O B11788648 4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde

4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde

Cat. No.: B11788648
M. Wt: 248.32 g/mol
InChI Key: IGZCDRMSLDXIJY-UHFFFAOYSA-N
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Description

4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is a complex organic compound with the molecular formula C13H20N4O This compound is characterized by its unique structure, which includes a piperazine ring substituted with a pyridine moiety and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a condensation reaction involving appropriate precursors.

    Substitution on the Piperazine Ring: The piperazine ring is then substituted with the pyridine moiety using a nucleophilic substitution reaction.

    Introduction of the Aldehyde Group: The aldehyde group is introduced through an oxidation reaction, often using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Carboxylic acid derivatives

    Reduction: Primary alcohol derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The amino and aldehyde groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyridine moiety may also participate in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-(1-Aminoethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde
  • 4-(5-(1-Aminoethyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde

Uniqueness

4-(5-(1-Aminoethyl)-6-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to the specific position of the methyl group on the pyridine ring, which can influence its chemical reactivity and binding properties. This positional isomerism can lead to differences in biological activity and selectivity compared to its similar compounds.

Properties

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

IUPAC Name

4-[5-(1-aminoethyl)-6-methylpyridin-2-yl]piperazine-1-carbaldehyde

InChI

InChI=1S/C13H20N4O/c1-10(14)12-3-4-13(15-11(12)2)17-7-5-16(9-18)6-8-17/h3-4,9-10H,5-8,14H2,1-2H3

InChI Key

IGZCDRMSLDXIJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C=O)C(C)N

Origin of Product

United States

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